![molecular formula C8H7BF4O3 B6594638 [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid CAS No. 1254118-45-0](/img/structure/B6594638.png)

[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid

Descripción general

Descripción

“[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid” is a type of organoboron compound. It is a part of the boronic acid family, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One of the common methods is the Suzuki–Miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used due to its mild and functional group tolerant reaction conditions . Another method involves the ipso-hydroxylation of arylboronic acids .

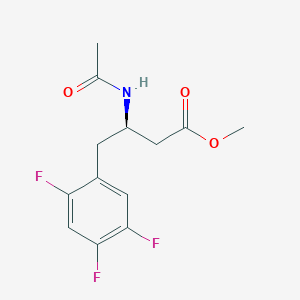

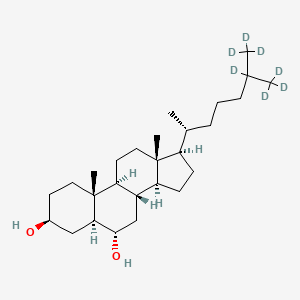

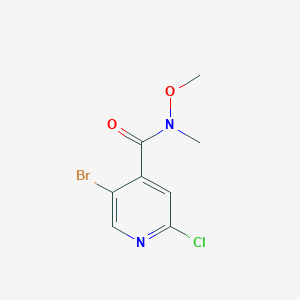

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: CHF2CF2OC6H4COH . The molecule has a molecular weight of 222.14 .

Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be involved in the Suzuki–Miyaura coupling, a type of carbon–carbon bond-forming reaction . It can also undergo reactions with acyl and sulfonyl chlorides .

Physical And Chemical Properties Analysis

“this compound” has a refractive index of 1.46 and a density of 1.343 g/mL at 25 °C . It also has a boiling point of 227 °C .

Mecanismo De Acción

Target of Action

The primary target of [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

This makes it a valuable reagent in the Suzuki–Miyaura coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of this compound are influenced by the reaction conditions of the Suzuki–Miyaura coupling . These conditions are generally mild and tolerant of various functional groups . The compound is also relatively stable and environmentally benign .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid has several advantages for use in laboratory experiments, including its ability to inhibit the proteasome and activate the autophagy pathway, making it a valuable tool for the study of cellular processes. However, this compound has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Direcciones Futuras

[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid has several potential future directions for its use in scientific research, including its use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. In addition, this compound may have applications in the study of cellular processes and the development of new drugs. Further research is needed to fully understand the potential applications of this compound in scientific research.

Métodos De Síntesis

The synthesis of [4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid can be achieved through several methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. In the Suzuki-Miyaura coupling reaction, 4-bromoanisole is reacted with 4-(1,1,2,2-tetrafluoroethoxy)phenylboronic acid in the presence of a palladium catalyst and a base to form this compound. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromoanisole with 4-(1,1,2,2-tetrafluoroethoxy)aniline in the presence of a palladium catalyst and a base to form this compound.

Aplicaciones Científicas De Investigación

[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid has been found to have various scientific research applications, including its use in the study of cancer and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. In addition, this compound has been found to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

“[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid” may pose certain hazards. It has been classified as an eye irritant, skin irritant, and may cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate personal protective equipment, including a dust mask, eyeshields, and gloves .

Propiedades

IUPAC Name |

[4-(1,1,2,2-tetrafluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c10-7(11)8(12,13)16-6-3-1-5(2-4-6)9(14)15/h1-4,7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKRVUWOVACPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC(C(F)F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501223294 | |

| Record name | B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1254118-45-0 | |

| Record name | B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254118-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)